DL-Adrenaline
Description
Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.
Racepinephrine is a racemic mixture consisting of d-[DB00668] and l-[DB00668] enantiomers. Epinephrine is a non-selective α- and β-adrenergic receptor agonist. It is a bronchodilator used in the temporary relief of mild symptoms of intermittent asthma including wheezing, tightness of chest and shortness of breath. It is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride.
A racemic mixture of d-epinephrine and l-epinephrine.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
329-65-7 | |
| Record name | (±)-Adrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racepinephrine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized-adrenal-ferredoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Foundational Research on Adrenaline and Its Racemic Form
Early Isolation and Identification of Adrenaline
The late 19th century marked a pivotal period in the understanding of endocrine function, culminating in the isolation of adrenaline. In 1895, Polish physiologist Napoleon Cybulski made the initial discovery of an active substance from adrenal gland extracts, which he named "nadnerczyna". wikipedia.org Around the same time, English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer described the blood-pressure-raising effects of a substance from the adrenal medulla. britannica.com
Building on this, American physiological chemist John Jacob Abel began his work in 1897 and identified a substance he named epinephrine (B1671497). wikipedia.orgebsco.com However, it was Japanese American biochemist Jokichi Takamine who, in 1901, successfully isolated and purified the hormone in a stable, crystalline form from the adrenal glands of sheep and oxen. wikipedia.orgbritannica.comrcrclinical.com Takamine, along with his assistant Keizo Uenaka, developed a method to obtain a much more potent principle than what had been previously described. wikipedia.orggavinpublishers.com This achievement is considered a major milestone in biochemistry and endocrinology, as adrenaline was the first hormone to be isolated in its pure form. ebsco.combritannica.com The isolated compound was trademarked as "Adrenalin". gavinpublishers.com
Pioneering Chemical Synthesis of Racemic Adrenaline
Following the successful isolation and structural elucidation of adrenaline by Hermann Pauly in 1903, the next significant step was its chemical synthesis. netmeds.com In 1904, two chemists, Friedrich Stolz in Germany and Henry Drysdale Dakin in England, independently achieved the first laboratory synthesis of adrenaline. wikipedia.orgbritannica.comnetmeds.com
Stolz, working at Hoechst, synthesized adrenaline from its ketone precursor, adrenalone (B1665550). wikipedia.orgportico.org This synthetic product was a racemic mixture, containing equal amounts of the two enantiomers, and was marketed as DL-Adrenaline. The synthesis of racemic adrenaline was a landmark achievement, making the compound more widely available for research and potential therapeutic applications.
Historical Differentiation of Enantiomeric Forms and Recognition of Stereoselectivity
The synthesis of racemic adrenaline brought to light the concept of stereoisomerism in pharmacology. In 1903, it was discovered that natural adrenaline was optically active, specifically levorotatory (rotating plane-polarized light to the left). karger.com
The crucial work of Scottish pharmacologist Arthur Robertson Cushny in 1908 demonstrated the biological significance of these different spatial arrangements. karger.comwikipedia.org Cushny showed that the naturally occurring levorotatory (L-) form of adrenaline was significantly more potent as a vasoconstrictor than the synthetic racemic (DL-) form. wikipedia.org He further established that the dextrorotatory (D-) enantiomer was almost biologically inactive. karger.com Cushny's research was groundbreaking, as it provided a clear example of stereoselectivity in a biological system, concluding that the "receptive substance" (what we now call a receptor) in the body must itself be chiral to differentiate between the optical isomers. karger.com This laid the foundation for the field of chiral pharmacology, emphasizing the importance of stereochemistry in drug action. wikipedia.org
Synthetic Methodologies for Dl Adrenaline and Its Enantiomers
Pathways for Racemic Adrenaline Synthesis
Racemic adrenaline is a 1:1 mixture of the two enantiomers, (R)-(-)-adrenaline and (S)-(+)-adrenaline. The synthesis of this racemic mixture is a crucial step, often preceding the resolution into individual, optically active isomers.
Chemical Routes from Precursor Compounds
Several chemical routes have been developed to synthesize racemic adrenaline from readily available starting materials. A common and historically significant method begins with catechol.
One established pathway involves the following key transformations:
Acylation of Catechol: The synthesis often commences with the reaction of catechol with chloroacetyl chloride. This step introduces the acyl group to the catechol ring, forming an essential intermediate.
Amination: The resulting chloroacetylcatechol is then reacted with aqueous methylamine. This introduces the methylamino group, a key structural feature of the adrenaline molecule.
Reduction: The final step to obtain racemic adrenaline is the reduction of the ketone group in the intermediate, adrenalone (B1665550). This is typically achieved through catalytic hydrogenation.
Another synthetic approach starts from 3',4'-dihydroxy-2-N-benzyl-N-methyl-aminoacetophenone. This compound can be converted to racemic adrenaline through a series of reactions. Furthermore, a process has been described for preparing high-purity racemic adrenaline by racemizing S-adrenaline in an acidic solution.
A notable early synthesis by Friedrich Stolz involved the creation of a precursor that was then converted to adrenalone, which upon reduction yielded adrenaline. Henry Dakin also contributed significantly to the early synthetic efforts.
Intermediate Compounds in Racemic Synthesis
The synthesis of racemic adrenaline involves several key intermediate compounds. The specific intermediates can vary depending on the chosen synthetic route.
A pivotal intermediate in many syntheses is adrenalone (3',4'-dihydroxy-2-(methylamino)acetophenone). This ketone is directly reduced to form racemic adrenaline. The synthesis of adrenalone itself proceeds through intermediates like chloroacetylcatechol , which is formed from the reaction of catechol and chloroacetyl chloride.
Another important intermediate is 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone . This compound serves as a precursor that can be converted to racemic adrenaline. In some methods, S-adrenaline is used as a starting material for racemization to produce DL-adrenaline, making it a key intermediate in those specific processes.
Industrial and Research-Scale Synthetic Considerations
The synthesis of this compound and its individual enantiomers is approached differently at the industrial and research scales, driven by varying priorities such as cost, scalability, purity, and the specific need for enantiomeric specificity.
Industrial Scale Synthesis
On an industrial level, the primary goal is the cost-effective production of large quantities of Adrenaline. Historically, and still commonly, this involves the non-stereoselective hydrogenation of an adrenalone derivative. google.comgoogle.com A prevalent method starts with 3',4'-dihydroxy-2-N-methylaminoacetophenone, also known as adrenalone. This starting material undergoes catalytic hydrogenation, which reduces the ketone group to a secondary alcohol, yielding a racemic mixture of (D)- and (L)-Adrenaline. This process is favored for its use of relatively inexpensive catalysts like Raney nickel or palladium on carbon (Pd/C) and its scalability.
Key parameters for the industrial non-stereoselective hydrogenation of adrenalone include:
Catalyst: Raney nickel or Pd/C
Hydrogen Pressure: 2–3 bar
Temperature: 50–70°C
Solvent: Methanol or ethanol (B145695)
Following hydrogenation, the resulting racemic mixture is often subjected to resolution to separate the pharmacologically more active L-enantiomer (R-(-)-Adrenaline) from the D-enantiomer. google.comtransopharm.com This separation is a critical step, as the R-enantiomer is significantly more potent. transopharm.com Traditional resolution methods involve the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com
However, to avoid the inefficiencies of racemate separation, which has a theoretical maximum yield of 50% for the desired enantiomer, asymmetric synthesis methods have been developed for industrial use. google.comtransopharm.com These methods employ chiral catalysts to directly produce the desired enantiomer in high enantiomeric excess. google.comtransopharm.com An example is the asymmetric hydrogenation of N-protected adrenalone using a rhodium catalyst with a chiral phosphine (B1218219) ligand. google.comgoogle.comgoogle.com This approach can achieve high yields (75% or more) and high optical purity (98% ee or more). google.com
Interactive Data Table: Comparison of Industrial Adrenaline Synthesis Methods
| Parameter | Non-Stereoselective Hydrogenation with Racemate Resolution | Asymmetric Hydrogenation |
| Starting Material | Adrenalone | N-protected Adrenalone google.com |
| Key Process | Catalytic hydrogenation followed by chemical resolution google.com | Chiral catalyst-mediated hydrogenation google.com |
| Catalyst Example | Raney Nickel, Pd/C | [Rh(COD)Cl]₂ with a chiral phosphine ligand google.comgoogle.com |
| Enantioselectivity | None (produces racemate) | High (e.g., >98% ee) google.com |
| Yield of Desired Enantiomer | Theoretically max 50% after resolution google.com | >75% google.com |
| Key Advantage | Lower cost of initial hydrogenation step | Higher efficiency, avoids wasteful resolution step google.comgoogle.com |
Research-Scale Synthetic Considerations
At the research level, the focus often shifts from sheer volume and cost to the exploration of novel synthetic routes, the development of new catalysts, and the synthesis of analogues or isotopically labeled compounds for mechanistic studies. osti.goviaea.org Research-scale syntheses may prioritize flexibility, higher purity for analytical purposes, and the ability to produce both enantiomers with high optical purity for comparative biological studies. rsc.orgresearchgate.net
Chemoenzymatic methods are a significant area of research. rsc.org These methods utilize enzymes, such as lipases, for key stereoselective steps. For instance, lipase-catalyzed kinetic resolution can be used to prepare enantiomerically enriched building blocks for the synthesis of adrenaline-type molecules. rsc.orgresearchgate.net Another approach involves the asymmetric reduction of a prochiral ketone using alcohol dehydrogenases. rsc.org
Research into asymmetric synthesis often involves screening a wide variety of chiral catalysts and ligands to optimize enantioselectivity and reaction conditions. google.comgoogle.com For example, early research into asymmetric hydrogenation for adrenaline synthesis explored the use of chiral hydroxyalkylferrocenylphosphine catalysts, which provided moderate enantiomeric excess. google.comgoogle.com
Detailed research findings have led to the development of highly efficient processes. For example, a method for preparing (R)-epinephrine has been developed to overcome the low yield of resolution methods and the high cost and environmental concerns associated with some metal catalysts. google.com Furthermore, the synthesis of radiolabeled this compound, such as with Carbon-14, has been achieved for use in metabolic and distribution studies. osti.goviaea.org This involves reacting a protected precursor with a labeled reagent, such as methyl iodide-¹⁴C, followed by deprotection and purification. osti.goviaea.org
Interactive Data Table: Overview of Research-Scale Synthetic Strategies
| Methodology | Description | Key Features & Findings |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective transformations. rsc.org | Can produce high enantiomeric excess (>99% ee). Lipase-catalyzed kinetic resolution and asymmetric reduction with alcohol dehydrogenases are common strategies. rsc.org |
| Asymmetric Catalysis Development | Focuses on discovering and optimizing new chiral catalysts and ligands. google.comgoogle.com | Aims to improve enantioselectivity, reduce catalyst loading, and use more environmentally benign metals. google.com |
| Isotopic Labeling | Incorporation of isotopes (e.g., ¹⁴C) for research purposes. osti.goviaea.org | A synthesis of this compound (methyl-¹⁴C) was achieved with a 45% overall yield. osti.goviaea.org |
| Novel Route Exploration | Development of entirely new synthetic pathways from different starting materials. bloomtechz.com | A synthesis from pyrocatechol (B87986) involves condensation with glyoxylic acid, reduction, and acidification. bloomtechz.com |
Stereochemical Analysis and Enantiomeric Resolution of Adrenaline
Principles of Chirality in Adrenaline and its Derivatives
Adrenaline, also known as epinephrine (B1671497), is a chiral molecule due to the presence of a stereocenter, or chiral center, at the carbon atom bearing the hydroxyl group on the ethylamine (B1201723) side chain. chegg.comchegg.comreddit.com This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(-)-adrenaline and (S)-(+)-adrenaline. nih.govnih.gov The designation (R) and (S) refers to the absolute configuration of the molecule based on the Cahn-Ingold-Prelog priority rules, while (-) and (+) indicate the direction in which the enantiomer rotates plane-polarized light (levorotatory and dextrorotatory, respectively).
The naturally occurring and biologically active form of adrenaline is the (R)-(-)-enantiomer, often referred to as L-adrenaline. derangedphysiology.comtransopharm.com This stereoisomer exhibits significantly greater pharmacological activity compared to its (S)-(+)-counterpart, also known as D-adrenaline. derangedphysiology.comtransopharm.com The difference in biological activity, estimated to be between 15 to 40 times greater for the (R)-enantiomer, underscores the importance of stereoselectivity in biological systems. derangedphysiology.comtransopharm.com The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for optimal binding to adrenergic receptors, triggering the physiological "fight-or-flight" response. ebi.ac.ukwikipedia.org
Derivatives of adrenaline often retain the chiral center, and their biological activity is also highly dependent on their stereochemistry. The interaction with target receptors is stereospecific, meaning that one enantiomer will have a higher affinity and efficacy than the other. This principle is a fundamental concept in pharmacology and drug design, as the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.
A racemic mixture, such as DL-Adrenaline, contains equal amounts of both the (R) and (S) enantiomers. nih.gov Due to the significantly lower activity of the (S)-(+)-enantiomer, the pharmacological effect of a racemic mixture is primarily attributed to the (R)-(-)-enantiomer. derangedphysiology.com Therefore, for therapeutic applications, it is crucial to either synthesize the desired enantiomer selectively or to resolve the racemic mixture to isolate the biologically active (R)-(-)-adrenaline. transopharm.com
Table 1: Properties of Adrenaline Enantiomers
| Property | (R)-(-)-Adrenaline (L-Adrenaline) | (S)-(+)-Adrenaline (D-Adrenaline) |
| Absolute Configuration | R | S |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Biological Activity | High | Low (approx. 15-40 times less active than R-enantiomer) derangedphysiology.comtransopharm.com |
| Natural Occurrence | Endogenously produced in the adrenal glands wikipedia.org | Not naturally produced in significant amounts |
Advanced Analytical Techniques for Enantiomeric Purity Assessment
The determination of enantiomeric purity is critical for ensuring the efficacy and safety of adrenaline formulations. Several advanced analytical techniques have been developed for the accurate separation and quantification of adrenaline enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of adrenaline. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
One common approach involves the use of cyclodextrin-based CSPs, such as acetylated β-cyclodextrin columns. researchgate.net The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the adrenaline enantiomers and the chiral cavities of the cyclodextrin (B1172386). The stability of these complexes differs for each enantiomer, resulting in different retention times on the column.
The mobile phase composition, column temperature, and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. researchgate.net For instance, a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) is often employed. nih.gov
Quantification is typically achieved using a UV detector. However, for enhanced sensitivity and specificity, circular dichroism (CD) detection can be utilized. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property inherent to chiral molecules. This allows for the direct determination of enantiomeric excess even without baseline separation. nih.gov A study demonstrated the successful use of achiral HPLC with CD detection to determine the enantiomeric purity of an injectable epinephrine solution, finding the D-(+) enantiomer to be present at a level of 0.5%. nih.gov
Capillary Electrophoresis for Enantioseparation Mechanisms
Capillary electrophoresis (CE) is another effective technique for the enantioseparation of adrenaline and its analogs. In CE, separation occurs in a narrow capillary tube under the influence of an electric field. To achieve chiral separation, a chiral selector is added to the background electrolyte.
Beta-cyclodextrins are commonly used as chiral selectors in CE for the enantiomeric separation of adrenaline. nih.gov The separation is based on the differential interaction and inclusion complex formation between the enantiomers and the cyclodextrin selector. The mechanism of chiral recognition involves the side chain of the adrenaline molecule, where differences in interaction energy between the enantiomers and the cyclodextrin lead to their separation. nih.gov
Studies have shown that factors such as the pH of the buffer and the concentration of the chiral selector significantly influence the enantioseparation. For example, a low-pH buffer has been successfully used to separate adrenaline enantiomers using beta-cyclodextrins as the chiral selector. nih.gov Increasing the temperature can also enhance the enantioselectivity in some CE systems. researchgate.net
Spectroscopic Methods in Stereochemical Characterization
Spectroscopic methods, particularly circular dichroism (CD) spectroscopy, play a crucial role in the stereochemical characterization of adrenaline. CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of adrenaline produces a unique CD spectrum, which are mirror images of each other.
The CD spectrum of adrenaline exhibits characteristic peaks that can be used for identification and quantification. For instance, the most intense signals for adrenaline are observed around 230 nm. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomer standard, the enantiomeric composition and purity can be determined. The magnitude of the CD signal is directly proportional to the enantiomeric excess.
This technique is not only used as a standalone method but can also be coupled with chromatography, as in HPLC-CD, to provide a powerful tool for the analysis of chiral compounds. nih.gov
Methodologies for Chiral Resolution of Racemic Adrenaline Mixtures
The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. For adrenaline, this is a critical step in producing the therapeutically active (R)-(-)-enantiomer.
Diastereoisomeric Salt Formation and Crystallization
A classical and effective method for the chiral resolution of racemic adrenaline is through the formation of diastereoisomeric salts. This technique takes advantage of the fact that adrenaline is a base and can react with a chiral acid to form a pair of diastereomeric salts.
The process involves reacting the racemic adrenaline with a single enantiomer of a chiral resolving agent, such as tartaric acid. This reaction produces two diastereomeric salts: (R)-adrenaline-(+)-tartrate and (S)-adrenaline-(+)-tartrate.
Diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out of the solution first. After separation of the less soluble salt by filtration, the pure enantiomer of adrenaline can be recovered by treating the salt with a base to neutralize the resolving agent.
While effective, this method can sometimes be less efficient than modern asymmetric synthesis approaches which aim to produce a single enantiomer directly. transopharm.com
Surface-Based Enantioselective Separation Techniques
The resolution of this compound into its constituent enantiomers is a critical process, given the significant differences in their physiological activities. transopharm.com Surface-based enantioselective separation techniques offer a potent methodology for achieving this, capitalizing on the specific interactions between adrenaline enantiomers and a chiral surface. These methods primarily involve the use of molecularly imprinted polymers (MIPs) and chiral nanoparticles, which create stereo-specific recognition sites for the selective binding of one enantiomer over the other.
Molecularly Imprinted Polymers (MIPs)
Molecular imprinting technology creates synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. nih.gov In the context of adrenaline, a chiral template (e.g., L-Adrenaline) is used to create specific binding cavities within a polymer matrix. Subsequent removal of the template leaves behind sites that preferentially bind L-Adrenaline from a racemic mixture.
A study detailed the development of a chiral acidic molecularly imprinted polymer for the enantioselective separation of (±)-epinephrine. researchgate.net This was achieved by synthesizing L-EP-styrene-4-sulfonamide (L-EP-SSA), which was then copolymerized with a 4-vinylpyridine–divinylbenzene mixture. The L-epinephrine template was later removed under strong alkaline conditions. The resulting imprinted material demonstrated a significantly higher affinity for L-epinephrine compared to D-epinephrine. researchgate.net
The effectiveness of this MIP was quantified through Langmuir adsorption experiments and column separation methods, revealing high binding capacity and enantiomeric excess. researchgate.net
| Parameter | Value |
|---|---|
| Imprinting Factor for L-epinephrine | ~11 times higher than for D-epinephrine |
| Maximum Adsorption Capacity (pH 7) | 165 mg g⁻¹ |
| Enantiomeric Excess (L-epinephrine) | 93% |
| Enantiomeric Excess (D-epinephrine) | 80% |
Chiral Nanoparticles
Chiral nanoparticles represent another promising avenue for the enantioselective separation of adrenaline. nih.gov Their high surface-area-to-volume ratio and unique surface properties can be exploited for chiral recognition. Gold nanoparticles (AuNPs) modified with chiral selectors have been effectively used for this purpose.
For instance, streptomycin-modified gold nanoparticles have been employed as a chiral selector in capillary electrophoresis for the enantiomeric separation of adrenaline, noradrenaline, and isoprenaline. researchgate.net The interaction between the chiral surface of the modified nanoparticles and the adrenaline enantiomers facilitates their separation.
Another approach involved the construction of an L-/D-N-acetyl-cysteine-pillar jst.go.jparene functionalized Si surface. researchgate.net This engineered surface demonstrated selective adsorption of R-Adrenaline, showcasing the potential of pillararene-based chiral surfaces in enantioselective separation. researchgate.net
The enantiomeric recognition capabilities of these nanoparticle-based systems are a subject of ongoing research, with a focus on enhancing their selectivity and efficiency for applications in pharmaceutical and biomedical analysis. nih.gov
Biological and Pharmacological Research on Adrenaline Stereoisomers
Biosynthesis of Endogenous Adrenaline and Related Catecholamines
The production of endogenous adrenaline, along with other crucial catecholamines like dopamine (B1211576) and norepinephrine, is a finely regulated enzymatic process that originates from the amino acid tyrosine. wikipedia.orgstudysmarter.co.ukderangedphysiology.com This biosynthetic pathway is essential for a multitude of physiological functions, including the "fight-or-flight" response, mood regulation, and cardiovascular control. wikipedia.orgstudysmarter.co.uk
The synthesis of epinephrine (B1671497) from tyrosine involves a sequential four-step enzymatic cascade primarily occurring in the chromaffin cells of the adrenal medulla and in certain neurons. medicoapps.orgresearchgate.net
The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). derangedphysiology.combio-techne.commdpi.com This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) , which requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors. mdpi.comwikipedia.org The expression of TH is a key determinant of where catecholamine synthesis occurs in the body. mdpi.com
Following its formation, L-DOPA is rapidly decarboxylated to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. wikipedia.orgderangedphysiology.com This step requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor. derangedphysiology.com
In neurons and cells that produce norepinephrine, dopamine is then transported into synaptic vesicles where it is hydroxylated to form norepinephrine. derangedphysiology.com This reaction is catalyzed by dopamine β-hydroxylase (DBH) . wikipedia.orgderangedphysiology.com
The final step in the synthesis of epinephrine is the N-methylation of norepinephrine. derangedphysiology.comderangedphysiology.com This conversion is carried out by the enzyme phenylethanolamine N-methyltransferase (PNMT) , which transfers a methyl group from S-adenosyl-L-methionine to norepinephrine. wikipedia.orgcvpharmacology.com This last step primarily takes place in the chromaffin cells of the adrenal medulla. derangedphysiology.comresearchgate.net
Table 1: Enzymatic Steps in Epinephrine Biosynthesis
| Step | Substrate | Enzyme | Product | Cofactors | Location |
|---|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | O₂, Fe²⁺, Tetrahydrobiopterin | Cytoplasm |
| 2 | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Pyridoxal Phosphate (B6) | Cytoplasm |
| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine | Ascorbic Acid (Vitamin C), O₂ | Synaptic Vesicles |
The biosynthesis of catecholamines is a tightly controlled process, with regulation occurring at multiple levels to maintain homeostasis. studysmarter.co.uk
A primary regulatory mechanism is feedback inhibition , where high levels of catecholamines, particularly norepinephrine, can inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme. studysmarter.co.ukbio-techne.com This end-product inhibition helps to prevent the overproduction of catecholamines. nih.gov However, this inhibition can be modulated by the phosphorylation of the regulatory domain of TH. bio-techne.com
The activity of the enzymes in the biosynthetic pathway is also regulated by various physiological factors and signaling pathways. nih.gov For instance, stress hormones like cortisol can induce the synthesis of PNMT, thereby influencing the production of epinephrine. derangedphysiology.com The phosphorylation of tyrosine hydroxylase by different protein kinases, such as PKA, ERK1/2, and MAPKAPK2, provides another layer of short-term regulation in response to extracellular stimuli. bio-techne.comnih.gov This phosphorylation can blunt the negative feedback inhibition by catecholamines. bio-techne.com
Long-term regulation of catecholamine synthesis is primarily achieved through transcriptional control of the genes encoding the biosynthetic enzymes. mdpi.com For example, studies in spontaneously hypertensive rats have identified genetic loci that influence the expression of Dbh and Pnmt, suggesting a heritable component to the regulation of catecholamine production. oup.com The ubiquitin-proteasome pathway is also implicated in the degradation of tyrosine hydroxylase, providing another mechanism for long-term control. mdpi.com
Adrenergic Receptor Interactions and Stereoselectivity
Adrenergic receptors, the targets of adrenaline and noradrenaline, exhibit a remarkable degree of stereoselectivity, meaning they differentiate between the stereoisomers (enantiomers) of these catecholamines. This selectivity is fundamental to the distinct pharmacological profiles of L- and D-adrenaline.
Research has consistently demonstrated that the naturally occurring L-enantiomer of adrenaline binds with significantly higher affinity to all subtypes of adrenergic receptors (α1, α2, β1, β2, and β3) compared to the D-enantiomer. This stereoselectivity is a critical determinant of their biological activity.
α-Adrenergic Receptors: Studies have shown that the affinity of L-adrenaline for α-adrenergic receptors is substantially greater than that of D-adrenaline. This difference in binding affinity contributes to the more potent vasoconstrictive and other α-mediated effects of the L-isomer.
β-Adrenergic Receptors: The stereoselectivity is also pronounced at β-adrenergic receptors. The L-isomer of adrenaline exhibits a much higher affinity for β1, β2, and β3 receptors. This translates to the L-enantiomer being a more potent agonist for effects such as increased heart rate and contractility (β1), bronchodilation (β2), and lipolysis (β3).
Table 2: Relative Binding Affinities of Adrenaline Enantiomers to Adrenergic Receptors
| Receptor Subtype | L-Adrenaline Affinity | D-Adrenaline Affinity |
|---|---|---|
| α1 | High | Low |
| α2 | High | Low |
| β1 | High | Low |
| β2 | High | Low |
Note: This table provides a qualitative representation of the general findings. Specific affinity values (e.g., Ki or Kd) can vary depending on the experimental conditions and tissue preparation.
The differential binding affinities of adrenaline enantiomers translate into distinct mechanisms of receptor activation. The interaction of the chiral center of the adrenaline molecule with specific amino acid residues within the binding pocket of the adrenergic receptor is crucial for this discrimination. The three-point attachment model, involving the catechol hydroxyl groups, the β-hydroxyl group, and the protonated amine, is thought to be essential for high-affinity binding and efficient receptor activation. The specific spatial arrangement of these groups in the L-enantiomer allows for a more optimal fit and interaction with the receptor, leading to a more profound conformational change and subsequent activation of downstream signaling pathways.
In contrast, the D-enantiomer, with its different spatial configuration, is unable to engage with the receptor's binding site as effectively. This results in a weaker and less efficient activation of the receptor.
Intrinsic efficacy refers to the ability of a ligand to activate a receptor once it is bound. Investigations into the intrinsic efficacy of adrenaline stereoisomers have revealed that L-adrenaline is a full agonist at adrenergic receptors, meaning it can elicit the maximum possible response. bio-techne.com
In contrast, D-adrenaline is generally considered a partial agonist. While it can bind to the receptor, its ability to induce the conformational changes necessary for full activation and coupling to G-proteins is significantly lower than that of the L-isomer. This results in a submaximal response even at saturating concentrations. The reduced intrinsic efficacy of D-adrenaline is a direct consequence of its suboptimal interaction with the receptor's binding pocket, as described in the enantiomer-specific activation mechanisms.
Research into Adrenaline's Role in Neurotransmission and Endocrine Regulation
Adrenaline, also known as epinephrine, functions as both a hormone and a neurotransmitter, playing a crucial part in the body's response to stress. clevelandclinic.orgonsen.eu It is primarily produced in the adrenal glands and by a small number of neurons. wikipedia.org
Adrenaline's Actions in the Sympathetic Nervous System
The sympathetic nervous system (SNS), responsible for the "fight-or-flight" response, is significantly influenced by adrenaline. caringsunshine.com Upon its release into the bloodstream, adrenaline binds to adrenergic receptors on various tissues, initiating a cascade of physiological changes. wikipedia.orgcaringsunshine.com These receptors are broadly classified as alpha (α) and beta (β) receptors. britannica.com
Adrenaline's binding to these receptors results in a series of well-documented sympathetic responses, including:
Increased heart rate. caringsunshine.comsavemyexams.com
Elevated blood pressure. caringsunshine.com
Dilation of airways. caringsunshine.com
Enhanced blood flow to muscles. caringsunshine.com
This activation of the SNS prepares the body to respond to perceived danger or stress. caringsunshine.com Adrenergic nerve fibers, which release adrenaline or noradrenaline, are integral to the secondary neurons of the sympathetic nervous system. wikipedia.org These fibers innervate smooth muscle, cardiac muscle, and various glands, enhancing their activity. wikipedia.org
Research has shown that adrenaline and noradrenaline are key catecholamines that regulate major bodily functions through their action on the brain and peripheral nervous system. researchgate.net While noradrenaline is the primary neurotransmitter of the sympathetic nervous system, adrenaline acts as a critical metabolic hormone, especially for the cardiovascular system during the fight-or-flight response. researchgate.net
Neurotransmitter and Neurohormonal Functions in Research Models
Adrenaline's dual role as a neurotransmitter and a neurohormone is a subject of extensive research. clevelandclinic.orgselleckchem.com As a neurotransmitter, it transmits nerve signals across synapses, although its role in the central nervous system is considered minor compared to its hormonal function. clevelandclinic.org It is involved in processes like metabolism, attention, and focus. clevelandclinic.org
As a neurohormone, adrenaline is released from the adrenal medulla into the bloodstream in response to stress, traveling to target organs to elicit a response. savemyexams.comresearchgate.net This hormonal action is central to the "fight-or-flight" response. savemyexams.com
Research models have been instrumental in understanding these functions. For instance, studies on the effects of adrenaline on emotional responses have shown that individuals injected with adrenaline reported more intense fear and displayed more negative facial expressions when watching fear-inducing films compared to a control group. wikipedia.org
The synthesis of adrenaline is stimulated by the sympathetic nervous system and adrenocorticotropic hormone (ACTH). wikipedia.org ACTH also promotes the release of cortisol, which in turn enhances adrenaline synthesis, particularly in response to stress. wikipedia.org
Structural and Molecular Dynamics of Adrenergic Receptor-Adrenaline Complexes
The interaction between adrenaline and its receptors is a key area of structural and molecular dynamics research. Adrenergic receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. nih.govacs.org Understanding the binding of adrenaline to these receptors at a molecular level is crucial for designing new therapeutic agents. nih.govacs.orgplos.org
Molecular dynamics (MD) simulations have been employed to study the dynamics of adrenaline binding to adrenergic receptors, such as the β2-adrenergic receptor (β2AR). nih.govacs.org These simulations have revealed detailed insights into the binding process, including the conformational changes in both the receptor and adrenaline itself. nih.govacs.org
Key findings from these studies include:
The identification of a global energy minimum corresponding to the crystal structure of the β2AR-adrenaline complex. nih.govacs.org
The discovery of a meta-stable state where adrenaline moves deeper into the binding pocket with a different orientation. nih.govacs.org
The role of internal water molecules in stabilizing the interactions between adrenaline and the receptor. plos.org
These studies have highlighted the dynamic nature of the adrenaline-receptor complex. For example, simulations of the epinephrine-bound β2AR show flexibility with small movements of helices 3 and 6, which may be important for protein activation. pnas.org In contrast, the antagonist-bound receptor structure is more rigid. pnas.org
The binding of adrenaline to adrenergic receptors involves specific interactions:
An ionic interaction between the amino group of adrenaline and an aspartic acid residue in helix III. researchgate.net
Hydrogen bonding between the catechol hydroxyl groups of adrenaline and serine residues in helix V. researchgate.net
An aromatic-aromatic interaction between the phenyl ring of adrenaline and a phenylalanine residue in helix VI. researchgate.net
Hydrogen bonding involving the chiral benzylic β-hydroxyl group of adrenaline, which accounts for the stereoselectivity of the receptor. researchgate.net
Table of Adrenergic Receptor Interactions with Adrenaline
| Interacting Part of Adrenaline | Interacting Receptor Residue | Type of Interaction | Helix Location |
|---|---|---|---|
| Amino group | Aspartic acid | Ionic | III |
| Catechol hydroxyl groups | Serine | Hydrogen bonding | V |
| Phenyl ring | Phenylalanine | Aromatic-aromatic | VI |
| Chiral benzylic β-hydroxyl | Asparagine | Hydrogen bonding | VI |
This detailed structural and dynamic information provides a foundation for understanding the specificity of drug-receptor interactions and for the rational design of new drugs targeting the adrenergic system. plos.org
Degradation Pathways and Stability Studies in Research Formulations
Kinetic Analysis of Adrenaline Degradation
The degradation of adrenaline in aqueous solutions is a complex process involving multiple simultaneous reactions. Kinetic studies are crucial for understanding the rates of these reactions and predicting the shelf-life of adrenaline-containing formulations. A study on an adrenaline derivative, CpQ, revealed that its degradation follows a bell-shaped pH-rate profile, with maximum stability observed in the pH range of 2.5 to 4.5. acs.orgresearchgate.net The degradation rate was found to increase significantly at higher pH values. acs.org
Oxidative Degradation and Formation of Oxidation Products (e.g., Adrenochrome)
Oxidative degradation is a primary pathway for adrenaline instability. impactfactor.org The catechol moiety of the adrenaline molecule is susceptible to oxidation, leading to the formation of o-quinones. google.comgoogle.com This initial oxidation step can be followed by further reactions to form highly colored compounds, such as adrenochrome (B1665551). google.comgoogle.com The formation of adrenochrome gives a pinkish hue to the solution, which can further polymerize into brown or black melanin (B1238610) compounds upon continued oxidation. google.comgoogle.comwikipedia.org
The rate of this oxidation reaction is influenced by several factors, including pH, temperature, and the presence of metal ions. google.comgoogle.com Alkaline conditions and exposure to light and heat accelerate the oxidative degradation of adrenaline. researchgate.netgoogle.comgoogle.com The process involves a radical mechanism, starting with the one-electron reduction of oxygen. nih.gov
Studies have shown that oxygen radical production can stimulate the oxidation of adrenaline to adrenochrome. nih.gov In one study, over 80% of the adrenaline oxidation occurred through the adrenochrome pathway. nih.gov The formation of adrenochrome can be monitored spectrophotometrically by observing the increase in absorbance at 485 nm. mdpi.com
The table below summarizes findings on factors influencing the oxidative degradation of adrenaline.
| Factor | Influence on Oxidative Degradation | Reference |
| pH | Increased rate at higher pH | researchgate.netgoogle.comgoogle.com |
| Temperature | Increased rate with higher temperature | researchgate.netgoogle.comgoogle.com |
| Light | Accelerates degradation | researchgate.netgoogle.comgoogle.com |
| Metal Ions | Catalyzes the reaction | google.comgoogle.com |
Racemization Kinetics and Formation of D-Adrenaline
Adrenaline is a chiral molecule, with the L-isomer being the biologically active form. innovareacademics.in However, L-adrenaline can undergo racemization to form its less active enantiomer, D-adrenaline. researchgate.netinnovareacademics.in This process leads to a reduction in the therapeutic efficacy of adrenaline formulations. nih.gov
The kinetics of racemization are influenced by pH. Studies have shown that racemization is catalyzed by hydrogen ions and follows first-order kinetics. researchgate.net The rate of racemization increases as the pH decreases below 4. researchgate.net For instance, one study reported that 10% of L-adrenaline was converted to D-adrenaline after four years of storage. nih.gov Another study on an adrenaline derivative found that the chiral center underwent racemization under acidic conditions, with a minimum rate at pH 4. researchgate.netnih.gov
Research has indicated that balancing the pH is critical, as lower pH increases racemization while higher pH increases oxidation. uscourts.gov An optimal pH range of approximately 3.0-3.8 has been suggested to minimize the loss of active L-adrenaline from both degradation pathways. uscourts.gov
The following table presents data on the racemization of adrenaline under different conditions.
| Condition | Observation | Reference |
| Storage Time | 10% conversion of L-adrenaline to D-adrenaline after 4 years. | nih.gov |
| pH | Racemization is acid-catalyzed, with the rate increasing at pH values below 4. | researchgate.net |
| pH (Derivative Study) | Minimum racemization rate at pH 4 for an adrenaline derivative. | researchgate.netnih.gov |
| pH Balance | An optimal pH of 3.0-3.8 minimizes both racemization and oxidation. | uscourts.gov |
Sulfonation Pathways in Aqueous Solutions
In formulations containing sulfites as antioxidants, adrenaline can undergo sulfonation to form adrenaline sulfonate. researchgate.netnih.gov While sulfites are added to prevent oxidation, they can directly react with adrenaline, leading to a loss of potency. google.com The formation of epinephrine (B1671497) sulfonic acid (ESA) can be significant, potentially exceeding 15% by the end of the product's shelf life. google.com
Kinetic studies have been conducted to understand the mechanism of sulfonate formation from the reaction of adrenaline with bisulfite. acs.org The rate of this reaction can be influenced by the concentration of bisulfite present in the formulation. researchgate.net
Influence of Chirality on Adrenaline Stability and Reactivity
The chirality of the adrenaline molecule plays a significant role in its stability and reactivity. researchgate.net The presence of the chiral center and the amino group contributes to its sensitivity to degradation. researchgate.net As discussed, the L-enantiomer can convert to the D-enantiomer through racemization, a key degradation pathway. researchgate.netinnovareacademics.in
The different spatial arrangements of the enantiomers can affect how they interact with their environment and other molecules in a formulation, potentially leading to different degradation rates. However, one study on an adrenaline derivative found that the degradation rates of the R and S enantiomers were similar across all pH levels tested. researchgate.netnih.gov The pharmacological activity of adrenaline is highly dependent on its stereochemistry, with the L-isomer being the active form. innovareacademics.inpensoft.net Therefore, maintaining the chiral integrity of L-adrenaline is paramount for its therapeutic effectiveness.
Advanced Methodologies for Adrenaline Research
Chromatographic Techniques for Separation and Quantification of Metabolites and Impurities
Chromatography stands as a cornerstone for the analysis of adrenaline and its related compounds. e3s-conferences.org Various chromatographic methods are employed to achieve high separation efficiency and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of adrenaline and its impurities, such as adrenalone (B1665550), epinephrine (B1671497) sulfonic acid, and norepinephrine. researchgate.netoup.com HPLC can be coupled with different detectors, including ultraviolet (UV) and electrochemical detectors (EC), often used in series to enhance detection capabilities. researchgate.netoup.com Reversed-phase HPLC (RP-HPLC) is a common modality, and when combined with electrochemical detection, it provides a robust method for measuring epinephrine and norepinephrine. researchgate.net For instance, an RP-HPLC assay using a C18 column can effectively separate catecholamines from extracts. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster and more efficient separations. researchgate.net When coupled with high-resolution mass spectrometry (MS), UHPLC is a powerful tool for the determination of adrenaline and its dansyl derivatives. researchgate.net This derivatization process yields less polar compounds, which improves their retention on the reversed-phase column. researchgate.net
Thin-Layer Chromatography (TLC) presents a simpler, cost-effective alternative for the qualitative and quantitative analysis of adrenaline. cabidigitallibrary.orgusp.br This method has been successfully applied to identify and quantify adrenaline in various samples, including plant extracts. usp.br Optimal separation can be achieved using specific mobile phases, such as a mixture of acetone (B3395972) and water, on silica (B1680970) gel or alumina (B75360) plates. cabidigitallibrary.org
Capillary Electrophoresis (CE) is another valuable technique, known for its high separation efficiency, short analysis times, and low sample volume requirements. jchemrev.com When combined with laser-induced fluorescence detection, CE can be used for the sensitive determination of adrenaline and other catecholamines. jchemrev.com
The choice of chromatographic method often depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of sensitivity. The coupling of these separation techniques with various detectors allows for the comprehensive analysis of adrenaline, its metabolites, and impurities. jchemrev.com
Table 1: Comparison of Chromatographic Techniques for Adrenaline Analysis
| Technique | Detector(s) | Key Advantages | Typical Applications |
| HPLC | UV, Electrochemical (EC) | Robustness, versatility | Determination of adrenaline and its impurities in pharmaceutical injections. researchgate.netoup.com |
| UHPLC | Mass Spectrometry (MS) | High resolution, speed | Quantification of adrenaline and its derivatives in biological samples. researchgate.net |
| TLC | Visual, Densitometry | Simplicity, cost-effectiveness | Qualitative and quantitative analysis of adrenaline in plant extracts. cabidigitallibrary.orgusp.br |
| CE | Laser-Induced Fluorescence | High efficiency, low sample volume | Sensitive determination of catecholamines in various samples. jchemrev.com |
Spectrophotometric and Spectrofluorimetric Approaches in Adrenaline Research
Spectrophotometric and spectrofluorimetric methods are valuable tools in adrenaline research, offering sensitive and often straightforward means of quantification. scielo.brresearchgate.net
Spectrophotometry relies on the principle that adrenaline can be oxidized to form a colored product, adrenochrome (B1665551), which can be measured by its absorbance at a specific wavelength, typically around 488 nm. scielo.brscielo.br Various oxidizing agents can be employed, including iodine, periodate, and ammonium (B1175870) metavanadate. scielo.br Flow injection analysis coupled with spectrophotometric detection provides a rapid and automated method for determining adrenaline in pharmaceutical formulations. scielo.brscielo.br A linear relationship between absorbance and adrenaline concentration has been established in ranges such as 6.4 x 10⁻⁶ to 3.0 x 10⁻⁴ mol L⁻¹, with a detection limit of 4.8 x 10⁻⁷ mol L⁻¹. scielo.br Another spectrophotometric method involves a condensation reaction of adrenaline with a specific ligand, resulting in a colored complex that can be quantified. researchgate.net This method has shown linearity in the range of 2–20 mg L⁻¹. researchgate.net
Spectrofluorimetry offers higher sensitivity for adrenaline detection. researchgate.net These methods are often based on the reaction of adrenaline with a fluorogenic reagent to produce a fluorescent product. researchgate.net For example, the reaction of adrenaline with 1,2-naphthoquinone (B1664529) sulfonate (NQS) at a specific pH yields a fluorescent compound that can be measured at an emission wavelength of 471 nm after excitation at 300 nm. researchgate.net This method has demonstrated linearity in the concentration range of 0.01-4.0 µg/ml, with a detection limit of 0.0062 µg/ml. researchgate.net Spectrofluorimetry can also be used in conjunction with other techniques, such as spectropolarimetry, to specifically determine the concentration of the (-)-adrenaline isomer in the presence of the (+)-isomer and other interfering substances. nih.gov
Table 2: Performance Characteristics of Spectroscopic Methods for Adrenaline Determination
| Method | Principle | Wavelength (nm) | Linear Range | Detection Limit |
| Flow Injection Spectrophotometry | Oxidation to adrenochrome | 488 (Absorbance) | 6.4 x 10⁻⁶ - 3.0 x 10⁻⁴ mol L⁻¹ | 4.8 x 10⁻⁷ mol L⁻¹ scielo.br |
| Condensation Reaction Spectrophotometry | Formation of a colored complex | Not specified | 2–20 mg L⁻¹ | Not specified researchgate.net |
| Spectrofluorimetry | Reaction with NQS | 300 (Excitation), 471 (Emission) | 0.01-4.0 µg/ml | 0.0062 µg/ml researchgate.net |
Electrochemical and Voltammetric Methods for Adrenaline Detection
Electrochemical methods, particularly voltammetric techniques, provide highly sensitive and selective means for the detection of adrenaline. researchgate.nethilarispublisher.com These methods are based on the electrochemical oxidation of adrenaline at an electrode surface.
Cyclic Voltammetry (CV) is often used to investigate the electrochemical behavior of adrenaline and to optimize the experimental conditions for its detection. hilarispublisher.com The oxidation of adrenaline typically shows an irreversible response at a specific potential. researchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques used for the quantitative determination of adrenaline. researchgate.netresearchgate.net These methods have been successfully applied using various modified electrodes to enhance the detection signal and lower the detection limit. For example, a carbon paste electrode modified with a NiO/CNTs nanocomposite has been shown to improve the oxidation current of adrenaline approximately twofold compared to a bare electrode. researchgate.netelectrochemsci.org Using SWV, this modified electrode exhibited a linear dynamic range of 0.08-900.0 μM with a detection limit of 0.01 μM. electrochemsci.org Another study using a poly(crystal violet) modified glassy carbon electrode reported a linear range of 10.3–102.7 µM and a limit of detection of 2.86 µM using SWV. researchgate.net
The choice of electrode material and modification is crucial for the performance of the electrochemical sensor. Modified electrodes can exhibit good reproducibility, stability, and selectivity for adrenaline detection, even in the presence of potential interferences. researchgate.net These methods have been successfully applied to the determination of adrenaline in pharmaceutical formulations and biological samples like urine. researchgate.netelectrochemsci.org
Table 3: Performance of Voltammetric Methods for Adrenaline Detection
| Voltammetric Technique | Electrode Modification | Linear Range (µM) | Detection Limit (µM) | Reference |
| Square Wave Voltammetry (SWV) | NiO/CNTs nanocomposite on carbon paste electrode | 0.08 - 900.0 | 0.01 | electrochemsci.org |
| Differential Pulse Voltammetry (DPV) | NiO/CNTs nanocomposite on carbon paste electrode | 0.001 - 3 | 0.0000279 | researchgate.net |
| Square Wave Voltammetry (SWV) | Poly(crystal violet) on glassy carbon electrode | 10.3 - 102.7 | 2.86 | researchgate.net |
Isotope Labeling in Metabolic and Pharmacokinetic Research
Isotope labeling is a powerful technique used to trace the metabolic fate and pharmacokinetic profile of drugs and endogenous compounds like adrenaline. nih.govmusechem.com This methodology involves the incorporation of stable or radioactive isotopes into the molecule of interest, allowing it to be tracked within a biological system. musechem.com
Stable isotopes, such as ¹³C and ¹⁵N, are commonly used in conjunction with mass spectrometry (MS) for metabolic research. nih.govnih.gov By introducing a labeled version of adrenaline, such as DL-Epinephrine (1,2-¹³C₂, ¹⁵N), researchers can distinguish the administered compound and its metabolites from the endogenous pool. isotope.com This is particularly useful for understanding absorption, distribution, metabolism, and excretion (ADME) pathways. nih.gov
The combination of isotope labeling with separation techniques like HPLC and subsequent detection by MS (a technique known as HPLC-MS) is a cornerstone of modern metabolic studies. nih.gov For instance, a method using LC-MS/MS has been developed for the simultaneous determination of epinephrine and its metabolites, such as 4-hydroxy-3-methoxy mandelic acid and 3,4-dihydroxy mandelic acid. google.com The use of isotopically labeled internal standards, like epinephrine-d₃, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing. google.com
Isotope labeling enables detailed investigations into metabolic fluxes, providing a quantitative understanding of the rates of metabolic pathways. creative-proteomics.com This approach is invaluable for elucidating the complex biochemical transformations that adrenaline undergoes in the body and for assessing how these processes are altered in various physiological or pathological states.
Q & A
Q. What experimental models are utilized to investigate DL-Adrenaline’s kinase inhibition properties?
Methodological Answer:
- The SPHINKS cell-based assay is a primary model for evaluating intermediate-selective kinase inhibition. This assay uses HEK293 cells with dual-inducible expression of FLAG-tagged DYRK1A and TAU (a substrate). Doxycycline controls DYRK1A expression, while Shield-1 stabilizes TAU via FKBP12 fusion .
- Key steps: (1) Induce kinase and substrate expression; (2) apply this compound during the folding process; (3) quantify inhibition via phosphorylation assays (e.g., immunoblotting). Control experiments should exclude off-target effects by testing related kinases (e.g., DYRK family members) .
Q. How does this compound interact with adrenergic receptors, and what experimental methods validate this?
Methodological Answer:
- This compound (as a β-adrenergic agonist) activates cAMP/PKA pathways. Receptor specificity is validated using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation in transfected HEK293 cells) .
- Dose-response curves (e.g., EC₅₀ values) differentiate its potency at α₁-, β₁-, and β₂-adrenergic receptors. Orthogonal validation via knockout models (e.g., CRISPR-edited receptor-null cells) confirms receptor-dependent effects .
Q. What structural features of this compound underpin its pharmacological activity?
Methodological Answer:
- This compound’s catechol group (3,4-dihydroxyphenyl) enables receptor binding, while the ethanolamine side chain influences stereoselectivity. Structural analogs (e.g., deuterated isotopes) are used in mass spectrometry to track metabolic stability .
- Computational modeling (e.g., molecular docking) identifies key residues (e.g., Ser203/Ser207 in β₂ receptors) for binding. Comparative studies with enantiomers (L/D-Adrenaline) clarify stereochemical impacts on activity .
Advanced Research Questions
Q. How can combinatorial screening approaches optimize this compound’s efficacy in stem cell differentiation?
Methodological Answer:
- Factorial design screens test this compound alongside signaling modulators (e.g., 8Br-cAMP, Fgf4, RA). For example, serum-free media with this compound (1–10 µM), Chir (5 µM), and RA (10 nM) enhance Pdgfrα+ embryoid body (EB) yields .
- Synergy analysis: Use Bliss independence or Chou-Talalay models to quantify combinatorial effects. Monitor viability (EB size) and differentiation markers (flow cytometry for Pdgfrα+) .
Q. How can researchers resolve contradictions between this compound’s receptor activation and observed cellular outcomes (e.g., proliferation vs. differentiation)?
Methodological Answer:
- Contradictions arise when receptor activation (e.g., β-adrenergic) does not align with functional outcomes (e.g., Pdgfrα+ differentiation without proliferation). Address this via:
Q. What methodologies assess this compound’s role in modulating gene expression during spermiogenesis or embryogenesis?
Methodological Answer:
- Gene targeting : Use CRISPR/Cas9 in mouse models to knockout adrenergic receptors and assess this compound’s impact on spermiogenesis markers (e.g., Iqcg protein via Western blot) .
- Single-cell RNA-seq : Profile Pdgfrα+ EBs treated with this compound to identify upregulated pathways (e.g., Wnt/β-catenin). Validate with qPCR for PrE lineage genes (e.g., Gata6) .
Data Analysis & Contradiction Management
Q. How should researchers handle variability in this compound’s dose-dependent effects across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., EC₅₀ values for receptor activation) to identify consensus ranges. Use standardized protocols (e.g., consistent cell lines, serum-free conditions) .
- Sensitivity analysis : Test this compound under varying pH/temperature conditions to assess stability. LC-MS quantifies degradation products that may skew results .
Ethical & Biosafety Considerations
Q. What biosafety measures are critical when using this compound in gene-editing studies?
Methodological Answer:
- Containment : Use dual-inducible systems (e.g., doxycycline/Shield-1) to prevent unintended gene expression. Monitor strains for off-target mutations via whole-genome sequencing .
- Distribution protocols : Share DNA constructs (e.g., DYRK1A plasmids) instead of live organisms. Consult biosafety committees for risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
